molecular formula C6H6N2O2S B060181 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid CAS No. 1286754-48-0

2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid

Cat. No.: B060181
CAS No.: 1286754-48-0
M. Wt: 170.19 g/mol
InChI Key: GKODQCNNRWSYRV-UHFFFAOYSA-N
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Description

2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid is a heterocyclic compound that features a fused pyrazole and thiazole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with thioamides in the presence of a base such as triethylamine. The reaction is usually carried out in an ethanol solvent at elevated temperatures .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups .

Scientific Research Applications

2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid
  • Pyrazoloquinolines
  • Pyrano[2,3-d]thiazoles

Uniqueness

2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

2,3-dihydropyrazolo[5,1-b][1,3]thiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c9-6(10)4-3-5-8(7-4)1-2-11-5/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKODQCNNRWSYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC(=NN21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601204562
Record name Pyrazolo[5,1-b]thiazole-6-carboxylic acid, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286754-48-0
Record name Pyrazolo[5,1-b]thiazole-6-carboxylic acid, 2,3-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286754-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[5,1-b]thiazole-6-carboxylic acid, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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